molecular formula C14H16BrN5O B2690933 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine CAS No. 2380079-06-9

4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine

Cat. No.: B2690933
CAS No.: 2380079-06-9
M. Wt: 350.22
InChI Key: AKVBIMPJJZQZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a methylpyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. One common method involves the nucleophilic substitution reaction of 5-bromopyrimidine with a suitable nucleophile under microwave irradiation . The resulting intermediate is then reacted with piperidine and 2-methylpyrimidine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O/c1-10-16-5-2-13(19-10)20-6-3-12(4-7-20)21-14-17-8-11(15)9-18-14/h2,5,8-9,12H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBIMPJJZQZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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